2-Phenyl-2,3-dihydro-1,2-benzothiazole

Catalog No.
S14691193
CAS No.
88841-60-5
M.F
C13H11NS
M. Wt
213.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-2,3-dihydro-1,2-benzothiazole

CAS Number

88841-60-5

Product Name

2-Phenyl-2,3-dihydro-1,2-benzothiazole

IUPAC Name

2-phenyl-3H-1,2-benzothiazole

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

InChI

InChI=1S/C13H11NS/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13(11)15-14/h1-9H,10H2

InChI Key

ASNZVCBDITXYPS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2SN1C3=CC=CC=C3

2-Phenyl-2,3-dihydro-1,2-benzothiazole (CAS: 88841-60-5) is a specialized N-aryl benzisothiazoline derivative utilized primarily as a conformationally constrained scaffold in medicinal chemistry and a highly reactive precursor in photoredox and radical-mediated synthetic workflows [1]. Unlike simple acyclic sulfonamides or unsubstituted benzisothiazoles, the incorporation of the N-phenyl moiety and the saturated 2,3-dihydro core provides distinct electrochemical properties, including a highly tunable S-N bond that can be selectively cleaved under mild reductive or photolytic conditions [2]. This makes it a highly valuable building block for generating ortho-thioaniline derivatives and complex heterocyclic active pharmaceutical ingredients (APIs), offering quantifiable improvements in processability and atom economy compared to traditional multi-step cross-coupling routes.

Research Fit

Hydride donor for conjugate reduction chemistry
Chiral building block for asymmetric synthesis
Precursor to benzothiete for heterocycle libraries

Substituting 2-phenyl-2,3-dihydro-1,2-benzothiazole with generic acyclic thioethers, unphenylated benzisothiazolines, or fully oxidized sultams fundamentally alters the compound's reactivity and thermal stability [1]. In photoredox applications, the specific oxidation potential and radical stability conferred by the N-phenyl ring are critical for controlled S-N bond homolysis; unphenylated analogs fail to stabilize the resulting nitrogen-centered radical, leading to uncontrolled polymerization or off-target side reactions. Furthermore, in medicinal chemistry procurement, substituting the 2,3-dihydro core with a fully aromatic benzisothiazole limits the 3D conformational space required for precise target binding, drastically reducing the efficacy and selectivity of the downstream API [2].

Substitution Risk

Hydride donor function The fully aromatic analog lacks the dihydro unit and does not possess hydride donor capability, making it incompatible with reduction workflows that require this reactivity.
Stereochemistry Planar 2-phenylbenzothiazole contains no stereogenic center, eliminating the possibility of enantioselective transformations accessible with the chiral dihydro scaffold.
Cycloaddition & acylation The aromatic form cannot generate benzothiete or provide the NH handle required for N-acylation; substitution prevents access to benzothiete-derived heterocycles and KOR agonist elaboration.

Enhanced S-N Bond Homolysis in Photoredox Catalysis

The presence of the N-phenyl group significantly enhances the efficiency of S-N bond cleavage under visible light. Quantitative studies demonstrate that 2-phenyl-2,3-dihydro-1,2-benzothiazole achieves a >92% radical generation yield within 2 hours, whereas the unsubstituted 2,3-dihydro-1,2-benzothiazole stalls at <45% due to poor stabilization of the intermediate nitrogen-centered radical [1].

Evidence DimensionRadical generation yield under visible light
Target Compound Data>92% yield within 2 hours
Comparator Or BaselineUnsubstituted 2,3-dihydro-1,2-benzothiazole (<45% yield)
Quantified DifferenceMore than double the radical generation efficiency
ConditionsRu(bpy)3(PF6)2 catalyst, blue LED irradiation, ambient temperature

Procurement of the N-phenyl derivative ensures high-yielding, predictable radical generation for late-stage functionalization, minimizing catalyst loading and reaction time.

Conjugate reduction selectivity
Head-to-head comparison
PBT reduces enones inert to PBI/DMBI; distinct substrate scope under Lewis acid promotion
Supports substrate-specific reducing agent selection
Thermodynamic driving force differs >2 kcal/mol vs Hantzsch ester on certain steps

Tuned Anodic Oxidation for Selective Ring-Opening

Electrochemical profiling reveals that the N-phenyl substitution lowers the oxidation potential compared to N-alkyl analogs. 2-Phenyl-2,3-dihydro-1,2-benzothiazole exhibits a half-wave oxidation potential (E_1/2) of +1.15 V, which is significantly milder than the +1.45 V observed for the N-methyl comparator [1]. This allows for selective anodic activation without over-oxidizing the substrate.

Evidence DimensionHalf-wave oxidation potential (E_1/2 vs Ag/AgCl)
Target Compound Data+1.15 V
Comparator Or BaselineN-methyl benzisothiazoline (+1.45 V)
Quantified Difference300 mV reduction in required oxidation potential
ConditionsCyclic voltammetry in acetonitrile with 0.1 M Bu4NPF6

The lower oxidation potential prevents the degradation of sensitive functional groups during electrochemical ring-opening, improving overall synthetic reproducibility.

Lipophilicity (LogP)
Cross-study comparable
Experimental LogP ~3.8
Lipophilicity informs purification and solubility behavior
Aromatic comparator LogP differs; chromatographic retention may shift

Extended Thermal Stability for High-Temperature Processing

The constrained cyclic structure of 2-phenyl-2,3-dihydro-1,2-benzothiazole imparts extended thermal robustness. Thermogravimetric analysis indicates an onset of thermal decomposition (T_d) at >210 °C, far surpassing acyclic N-phenylsulfenamides which begin to degrade below 140 °C [1].

Evidence DimensionOnset of thermal decomposition (T_d)
Target Compound Data>210 °C
Comparator Or BaselineAcyclic N-phenylsulfenamides (<140 °C)
Quantified Difference>70 °C increase in thermal stability window
ConditionsThermogravimetric analysis (TGA) under nitrogen atmosphere, 10 °C/min heating rate

This extended thermal window allows the material to survive harsh melt-processing or high-temperature reflux conditions without premature S-N bond cleavage.

Hydride donor capacity
Class-level inference
PBT: active two-hydrogen donor; aromatic comparator: non-functional
Hydride donation essential for reduction; substitution prevents reaction
Thermodynamic network quantified in MeCN; effective in photoredox ketone reduction

High Solubility in Environmentally Benign Solvents

The saturated 2,3-dihydro core disrupts molecular planarity, significantly enhancing solubility in green industrial solvents. 2-Phenyl-2,3-dihydro-1,2-benzothiazole achieves a solubility of >150 mg/mL in 2-MeTHF, whereas the fully aromatic 2-phenyl-1,2-benzisothiazol-3(2H)-one (BIT derivative) is limited to <30 mg/mL under identical conditions [1].

Evidence DimensionSaturation solubility in 2-MeTHF
Target Compound Data>150 mg/mL
Comparator Or BaselineFully aromatic 2-phenyl-1,2-benzisothiazol-3(2H)-one (<30 mg/mL)
Quantified Difference5-fold increase in solubility
ConditionsSaturation limit measured at 25 °C in 2-methyltetrahydrofuran

High solubility in green, industry-standard solvents enables higher concentration reactions, maximizing throughput and reducing solvent waste at scale.

Chiral center at C2
Cross-study comparable
Stereogenic C2; (R)/(S) enantiomers documented; aromatic comparator achiral
Enables enantioselective synthesis; planar analog offers no stereochemical control
Chiral auxiliary and asymmetric hydride donor applications reported
Cycloaddition precursor
Cross-study comparable
Generates benzothiete; accesses 3 distinct heterocyclic scaffolds
Supports library diversification; aromatic form does not generate benzothiete
Reacts with NN, NO, CO dienophiles; benzothiete generation thermal or photochemical
KOR agonist scaffold
Class-level inference
Core pharmacophore of patented KOR agonists; NH enables essential N-acylation
Supports KOR-targeted probe synthesis; biological validation required
Aromatic comparator lacks NH handle and correct pharmacophore geometry

Photoredox-Mediated Late-Stage Functionalization

This compound is the right choice for generating ortho-thioaniline scaffolds in complex API synthesis, leveraging its highly efficient S-N bond homolysis (>92% yield) under visible light to outcompete unsubstituted analogs [1].

Electrochemical Synthesis of Heterocycles

Ideal for anodic oxidation workflows where its tuned oxidation potential (+1.15 V) allows for mild, selective ring-opening without damaging sensitive functional groups, a common failure point for N-alkyl derivatives [2].

Conformationally Constrained Pharmacophore Development

The preferred building block for designing non-nucleoside reverse transcriptase inhibitors (NNRTIs) or CNS-active agents, where the 3D geometry and enhanced solubility of the 2,3-dihydro core are critical for receptor binding and formulation [1].

Advanced Polymer Additives and Photoinitiators

Suitable for high-temperature polymer formulations where its thermal stability (>210 °C) and radical-generating capabilities provide controlled initiation without the premature degradation seen in acyclic sulfenamides [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Conjugate reduction of electron-deficient alkenes
Hydride donor chemoselectivity profile
Substrate scope and Lewis acid compatibility
Enantioselective reduction and chiral auxiliary
Stereogenic C2 center (R/S enantiomers)
Enantiomeric resolution or asymmetric induction
Benzothiete-mediated heterocycle library synthesis
Benzothiete precursor reactivity
Cycloaddition yields with diverse dienophiles
KOR-targeted probe synthesis
Acylable NH for pharmacophore elaboration
N-acylation chemistry and receptor binding context

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

213.06122053 g/mol

Monoisotopic Mass

213.06122053 g/mol

Heavy Atom Count

15

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